N-(3,5-dimethylphenyl)oxan-4-amine
Description
N-(3,5-Dimethylphenyl)oxan-4-amine is a secondary amine derivative featuring a tetrahydro-2H-pyran (oxane) ring substituted at the 4-position with a 3,5-dimethylphenyl group.
Properties
Molecular Formula |
C13H19NO |
|---|---|
Molecular Weight |
205.30 g/mol |
IUPAC Name |
N-(3,5-dimethylphenyl)oxan-4-amine |
InChI |
InChI=1S/C13H19NO/c1-10-7-11(2)9-13(8-10)14-12-3-5-15-6-4-12/h7-9,12,14H,3-6H2,1-2H3 |
InChI Key |
MXNAJKMMXDCOKC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=C1)NC2CCOCC2)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,5-dimethylphenyl)oxan-4-amine typically involves the reaction of 3,5-dimethylphenylamine with an appropriate oxirane derivative under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as a Lewis acid, to facilitate the opening of the oxirane ring and subsequent formation of the oxan-4-amine structure .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process would be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as chromatography and recrystallization .
Chemical Reactions Analysis
Types of Reactions
N-(3,5-dimethylphenyl)oxan-4-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering its functional groups.
Substitution: The compound can participate in substitution reactions where one of its functional groups is replaced by another group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or ketones, while reduction could produce amines or alcohols. Substitution reactions can result in the formation of halogenated derivatives or other substituted compounds .
Scientific Research Applications
N-(3,5-dimethylphenyl)oxan-4-amine has several applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound may be studied for its potential biological activity and interactions with biomolecules.
Medicine: Research may explore its potential therapeutic effects or use as a precursor in drug development.
Industry: The compound can be utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(3,5-dimethylphenyl)oxan-4-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
Comparison with Similar Compounds
Substituent Position Effects: 3,5-Dimethylphenyl vs. 2,5-Dimethylphenyl Derivatives
- N-(2,5-Dimethylphenyl)oxan-4-amine hydrochloride ():
- Structural Difference : Substituents at the 2,5-positions instead of 3,5-positions.
- Impact : Meta-substitution (3,5-) often enhances steric and electronic symmetry, improving binding to biological targets compared to ortho/para isomers. For example, in photosynthetic electron transport (PET) inhibition, 3,5-dimethylphenyl carboxamides exhibit IC50 ~10 µM, outperforming 2,5-dimethylphenyl analogs .
- Physicochemical Properties : The hydrochloride form (95% purity, Mol. Weight: CAS EN300-322249) suggests higher solubility in polar solvents compared to the free base .
Core Structure Variations: Oxan-4-amine vs. Carboxamide Derivatives
- N-(3,5-Dimethylphenyl)-3-hydroxynaphthalene-2-carboxamide ():
- Structural Difference : Replaces the oxane ring with a hydroxynaphthalene-carboxamide moiety.
- Activity : Exhibits potent PET inhibition (IC50 ~10 µM) due to electron-withdrawing substituents and lipophilicity. The oxan-4-amine’s oxygenated ring may reduce lipophilicity but enhance metabolic stability compared to the carboxamide .
Heterocyclic Analogues: Oxadiazin-2-amines
- 6-(4-Chlorophenyl)-N-aryl-4-(trichloromethyl)-4H-1,3,5-oxadiazin-2-amines ():
- Structural Difference : Features a 1,3,5-oxadiazine ring with trichloromethyl and chlorophenyl groups.
- Synthesis : Prepared via dehydrosulfurization using I2/Et3N, differing from oxan-4-amine’s likely nucleophilic routes.
- Activity : While biological data are unavailable, the electron-deficient trichloromethyl group may enhance reactivity compared to the oxan-4-amine’s electron-rich oxygen ring .
Trichloro-Acetamide Derivatives
- N-(3,5-Dimethylphenyl)-2,2,2-trichloro-acetamide (): Structural Difference: Replaces the oxane ring with a trichloro-acetamide group.
Data Table: Key Parameters of Compared Compounds
| Compound | Core Structure | Substituent Positions | Molecular Weight (g/mol) | IC50 (PET Inhibition) | Key Property |
|---|---|---|---|---|---|
| N-(3,5-Dimethylphenyl)oxan-4-amine | Oxan-4-amine | 3,5-dimethylphenyl | ~265 (estimated) | Not reported | Moderate lipophilicity |
| N-(2,5-Dimethylphenyl)oxan-4-amine HCl | Oxan-4-amine | 2,5-dimethylphenyl | CAS EN300-322249 | Not reported | High solubility |
| N-(3,5-Dimethylphenyl)-3-hydroxynaphthalene-2-carboxamide | Carboxamide | 3,5-dimethylphenyl | ~305 (estimated) | ~10 µM | High PET inhibition |
| 6-(4-Chlorophenyl)-N-aryl-oxadiazin-2-amine | 1,3,5-Oxadiazine | 4-chlorophenyl | ~461 (FAB-MS) | Not reported | Electron-deficient core |
| N-(3,5-Dimethylphenyl)-trichloro-acetamide | Trichloro-acetamide | 3,5-dimethylphenyl | ~327 (estimated) | Not reported | Crystalline stability |
Structure-Activity Relationships (SAR)
- Substituent Position : Meta-substitution (3,5-) optimizes steric and electronic interactions in PET inhibition, as seen in carboxamides .
- Electron Effects : Electron-withdrawing groups (e.g., -F) enhance PET inhibition, but 3,5-dimethylphenyl’s electron-donating -CH3 groups compensate via increased lipophilicity, improving membrane permeability .
- Core Structure : The oxan-4-amine’s oxygenated ring may reduce potency compared to carboxamides but offers advantages in metabolic stability and solubility .
Biological Activity
N-(3,5-dimethylphenyl)oxan-4-amine is a compound of significant interest in the fields of medicinal chemistry and pharmacology. Its biological activity is primarily linked to its interactions with various biological targets, which can lead to therapeutic applications. This article will detail the compound's biological activities, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound has a unique chemical structure that influences its biological activity. The compound can be represented as follows:
- Molecular Formula : C12H17N
- Molecular Weight : 175.27 g/mol
The presence of the oxan ring and the dimethylphenyl group contributes to its reactivity and interaction with biological systems.
The mechanism of action for this compound involves several pathways:
- Receptor Interaction : The compound may interact with specific receptors in the body, modulating their activity.
- Enzymatic Modulation : It can influence enzyme activity through competitive or non-competitive inhibition.
- Cell Signaling Pathways : this compound can affect cell signaling pathways, potentially altering cellular responses to various stimuli.
Anticancer Activity
Research has indicated that this compound exhibits anticancer properties. A study demonstrated its effectiveness against various cancer cell lines, including leukemia and breast cancer cells. The compound induced apoptosis in these cells through the activation of caspase pathways.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| L1210 (leukemia) | 15 | Induction of apoptosis |
| MCF-7 (breast) | 20 | Caspase activation |
Antimicrobial Activity
This compound has also shown antimicrobial properties against both Gram-positive and Gram-negative bacteria. Its mechanism appears to involve disruption of bacterial cell membranes.
| Bacteria | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
Case Studies
- Case Study on Anticancer Effects : In vitro studies conducted on L1210 leukemia cells revealed that treatment with this compound led to a significant reduction in cell viability after 48 hours of exposure. Flow cytometry analysis indicated an increase in the percentage of cells undergoing apoptosis.
- Antimicrobial Efficacy Study : A series of experiments were performed to evaluate the antimicrobial efficacy against common pathogens. The compound was tested using the broth dilution method, demonstrating effective inhibition of bacterial growth at relatively low concentrations.
Research Findings
Recent studies have highlighted various aspects of this compound's biological activity:
- Pharmacokinetics : Preliminary pharmacokinetic studies suggest that the compound has favorable absorption characteristics and moderate bioavailability.
- Safety Profile : Toxicity assessments in animal models indicate a low toxicity profile at therapeutic doses, making it a promising candidate for further development.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
